![molecular formula C9H9ClO3 B2834956 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde CAS No. 692279-37-1](/img/structure/B2834956.png)
2-Chloro-5-ethoxy-4-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-5-ethoxy-4-hydroxybenzaldehyde” is an organic compound . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular formula of “2-Chloro-5-ethoxy-4-hydroxybenzaldehyde” is C7H5ClO2 . The molecular weight is 156.566 Da .Scientific Research Applications
Catalytic Reactions
2-Hydroxybenzaldehydes, a category that includes 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde, can efficiently react with various alkynes, alkenes, or allenes in the presence of a rhodium-based catalyst system. This reaction, facilitated by cleavage of the aldehyde C-H bond, yields 2-alkenoylphenols with good to excellent yields. The regioselectivity of this reaction is influenced by the substituents of the acetylene, demonstrating the versatility of these aldehydes in organic synthesis (Kokubo et al., 1999).
Thermophysical Properties
The thermophysical properties of solid aldehydes, including 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde, have been studied using differential scanning calorimetry (DSC). This research provides valuable data on temperatures, enthalpies, entropies of fusion, and heat capacities as a function of temperature, contributing to our understanding of the physical characteristics of these compounds (Temprado et al., 2008).
Chromatographic Analysis
Chlorinated 4-hydroxybenzaldehydes, including the 2-Chloro-5-ethoxy-4-hydroxy variant, have been separated using gas-liquid chromatography. This study used a non-polar SE-30 capillary column under various conditions, providing insights into the retention behavior and separation efficiency of these compounds (Korhonen & Knuutinen, 1984).
Solid Phase Organic Synthesis
Benzaldehyde derivatives, including 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde, have been explored as linkers for solid phase organic synthesis. These compounds, when attached to resins, can undergo reductive amination, leading to the formation of secondary amines. This process demonstrates the potential of such aldehydes in facilitating diverse organic reactions (Swayze, 1997).
Synthesis of Iminocoumarins
The Knoevenagel reaction between 2-hydroxybenzaldehydes and active methylene compounds leads to the production of iminocoumarins, highlighting the reactivity and potential applications of these aldehydes in synthesizing complex organic structures (Volmajer et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-ethoxy-4-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-5,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPMZRRXHMAKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.